molecular formula C19H21NO6 B11506764 Trimethyl 1-(2-phenylethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate

Trimethyl 1-(2-phenylethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate

Cat. No.: B11506764
M. Wt: 359.4 g/mol
InChI Key: INJWUBAGCLWUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with three methyl groups and a phenylethyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate aldehydes or ketones with substituted phenylhydrazine under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction can produce different dihydropyridine derivatives .

Scientific Research Applications

3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE
  • 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione
  • 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine

Uniqueness

The uniqueness of 3,4,5-TRIMETHYL 1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,4,5-TRICARBOXYLATE lies in its specific substitution pattern and the presence of both dihydropyridine and phenylethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

trimethyl 1-(2-phenylethyl)-4H-pyridine-3,4,5-tricarboxylate

InChI

InChI=1S/C19H21NO6/c1-24-17(21)14-11-20(10-9-13-7-5-4-6-8-13)12-15(18(22)25-2)16(14)19(23)26-3/h4-8,11-12,16H,9-10H2,1-3H3

InChI Key

INJWUBAGCLWUDQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=CN(C=C1C(=O)OC)CCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.